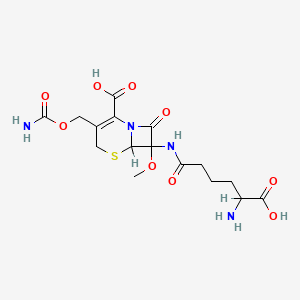

cephamycin C

概要

説明

“cephamycin C” is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique bicyclic structure, which includes sulfur and nitrogen atoms, making it a subject of interest for researchers.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of “cephamycin C” typically involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. Common synthetic routes may include:

Cyclization Reactions: Formation of the bicyclic core through cyclization of appropriate precursors.

Functional Group Transformations: Introduction of functional groups such as carboxylic acids, amines, and methoxy groups through various organic reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to scale up the production.

化学反応の分析

Types of Reactions

“cephamycin C” can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of functional groups to lower oxidation states.

Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the methoxy group may yield a corresponding aldehyde or carboxylic acid.

科学的研究の応用

Therapeutic Applications

1.1 Antibacterial Activity

Cephamycin C exhibits significant effectiveness against a variety of gram-negative organisms. Studies indicate that it performs comparably to other beta-lactam antibiotics like cephalothin and cephaloridine, particularly in vivo where it protects against beta-lactamase-producing strains of Proteus . Its low toxicity profile further supports its use in clinical settings, making it suitable for treating infections caused by resistant bacteria .

1.2 Veterinary Medicine

this compound is also utilized in veterinary medicine due to its safety and efficacy in treating infections in animals. Its resistance to degradation by beta-lactamases allows for effective treatment of enterotoxigenic colibacillosis in livestock, showcasing its potential in agricultural applications .

Production Methods

2.1 Microbial Fermentation

The primary method for producing this compound involves fermentation using the bacterium Streptomyces clavuligerus. Research has demonstrated that genetic modifications can enhance production yields significantly. For instance, mutants of S. clavuligerus with aspartokinase enzymes insensitive to feedback inhibition showed a two-fold increase in this compound production .

2.2 Optimization Techniques

Innovative approaches have been developed to optimize the fermentation process for higher yields. A notable study involved the cultivation of a new strain, Streptomyces sp. OFR 1022, which demonstrated superior productivity compared to traditional strains. This strain's ability to thrive at higher temperatures simplifies the production process by reducing cooling requirements .

Case Studies and Research Findings

作用機序

The mechanism of action of “cephamycin C” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling.

類似化合物との比較

Similar Compounds

Similar compounds may include other bicyclic structures with sulfur and nitrogen atoms, such as:

Penicillins: A class of antibiotics with a similar bicyclic core.

Cephalosporins: Another class of antibiotics with a related structure.

Uniqueness

The uniqueness of “cephamycin C” lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Q & A

Basic Research Questions

Q. What are the key steps in the biosynthesis of cephamycin C, and how can researchers experimentally validate these pathways?

this compound biosynthesis involves three main stages: (1) formation of the α-aminoadipic acid precursor, (2) synthesis of deacetylcephalosporin C, and (3) final modifications to produce this compound . To validate these steps, researchers can:

- Use gene knockout studies (e.g., ΔcepR or ΔcepS strains) to observe intermediate accumulation via HPLC or LC-MS .

- Employ isotopic labeling (e.g., -labeled precursors) to trace metabolic flux in Streptomyces clavuligerus cultures .

- Analyze transcriptional activity of biosynthetic gene clusters (e.g., ccaR-regulated genes) using qRT-PCR or RNA-seq .

Q. How can researchers distinguish this compound from structurally similar β-lactam antibiotics during characterization?

Methodological approaches include:

- Chromatographic separation : Use HPLC with a C18 column and a mobile phase optimized for polar β-lactams (e.g., 0.1% trifluoroacetic acid/acetonitrile gradient) .

- Mass spectrometry : Compare fragmentation patterns (e.g., m/z 520.2 for this compound vs. m/z 427.1 for cephalosporin C) .

- Bioactivity assays : Test β-lactamase inhibition (this compound lacks clavulanic acid’s inhibitory activity) using nitrocefin-based enzymatic assays .

Advanced Research Questions

Q. What experimental strategies can resolve contradictory data on the regulatory role of the cepR gene in this compound production?

Discrepancies in cepR function (e.g., strain-specific effects) require:

- Complementation assays : Reintroduce cepR into knockout strains (e.g., ΔcepR) to restore this compound production .

- Promoter-binding studies : Use EMSA (Electrophoretic Mobility Shift Assay) to confirm CepR interaction with biosynthetic gene promoters .

- Cross-strain comparisons : Analyze cepR homologs in S. clavuligerus vs. S. cattleya to identify conserved regulatory motifs .

- Statistical validation : Apply ANOVA with post-hoc tests to compare yields across replicates (e.g., ±SD in ΔcepR vs. wild-type strains) .

Q. How can researchers optimize fermentation conditions to maximize this compound yield while minimizing co-produced metabolites like clavulanic acid?

A systematic approach includes:

- Media optimization : Test carbon/nitrogen ratios (e.g., glycerol vs. glutamate) to suppress clavulanic acid pathways .

- Timed induction : Add pathway-specific precursors (e.g., α-aminoadipic acid) during late log phase to favor this compound .

- Metabolic engineering : Overexpress ccaR (a SARP-family activator) to enhance cephamycin-specific transcription .

- Process monitoring : Use online pH and dissolved oxygen sensors to maintain optimal bioreactor conditions (e.g., 30°C, 200 rpm) .

Q. What methodologies are recommended for analyzing this compound’s stability under varying pH and temperature conditions?

Stability studies should:

- Use accelerated degradation tests : Incubate this compound at 40–60°C and pH 2–9, sampling at intervals (e.g., 0, 7, 14 days) .

- Quantify degradation products : Employ LC-MS/MS to identify breakdown compounds (e.g., decarboxylated derivatives) .

- Apply kinetic modeling : Calculate (time for 10% degradation) using Arrhenius equations for shelf-life prediction .

Q. Methodological Best Practices

Q. How should researchers document experimental protocols for this compound studies to ensure reproducibility?

Follow guidelines from Beilstein Journal of Organic Chemistry:

- Detailed supplementary materials : Include strain genotypes (e.g., F613-1 vs. ΔcepRS), growth conditions, and HPLC gradients .

- Standardize units : Report concentrations in µM (not arbitrary units) and specify instrument precision (e.g., ±0.01 mg/L) .

- Deposit raw data : Upload chromatograms, spectra, and strain sequences to repositories like GenBank or Zenodo .

Q. What statistical approaches are critical when comparing this compound production yields across genetically modified strains?

- Normalization : Express yields as µg/mg dry cell weight to account for biomass differences .

- Error analysis : Calculate SD/SE from ≥3 biological replicates and use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions .

- Multi-factorial ANOVA : Assess interactions between variables (e.g., strain genotype × fermentation time) .

Q. Data Interpretation Challenges

Q. How can researchers address conflicting reports on this compound’s enzymatic targets in Gram-negative bacteria?

- Comparative MIC assays : Test this compound against isogenic E. coli strains with/without extended-spectrum β-lactamases (ESBLs) .

- Molecular docking : Simulate binding affinity to penicillin-binding proteins (PBPs) using AutoDock Vina .

- Transcriptomic profiling : Identify upregulated resistance genes (e.g., ampC) in response to sub-inhibitory this compound doses .

特性

CAS番号 |

38429-35-5 |

|---|---|

分子式 |

C16H22N4O9S |

分子量 |

446.4 g/mol |

IUPAC名 |

7-[(5-amino-5-carboxypentanoyl)amino]-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C16H22N4O9S/c1-28-16(19-9(21)4-2-3-8(17)11(22)23)13(26)20-10(12(24)25)7(5-29-15(18)27)6-30-14(16)20/h8,14H,2-6,17H2,1H3,(H2,18,27)(H,19,21)(H,22,23)(H,24,25) |

InChIキー |

LXWBXEWUSAABOA-UHFFFAOYSA-N |

SMILES |

COC1(C2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)O)NC(=O)CCCC(C(=O)O)N |

正規SMILES |

COC1(C2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)O)NC(=O)CCCC(C(=O)O)N |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Cephamycin C; A 16886B; A16886B, A-16886B |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。